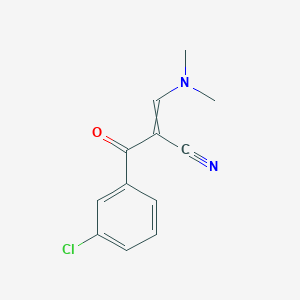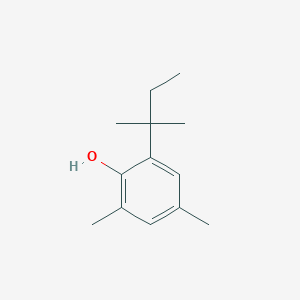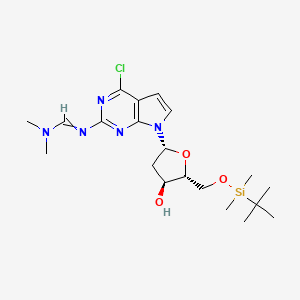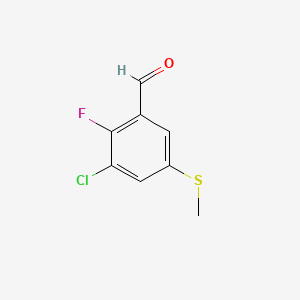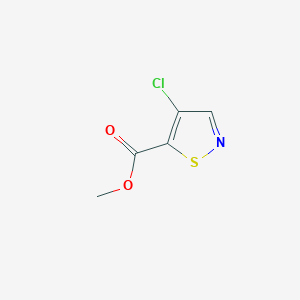
Methyl 4-chloroisothiazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-chloroisothiazole-5-carboxylate is a heterocyclic compound that contains a five-membered ring with nitrogen and sulfur atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-chloroisothiazole-5-carboxylate typically involves the reaction of 4-chloroisothiazole-5-carboxylic acid with methanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification. The reaction can be represented as follows:
4-chloroisothiazole-5-carboxylic acid+methanol→Methyl 4-chloroisothiazole-5-carboxylate+water
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and scalability.
化学反応の分析
Types of Reactions
Methyl 4-chloroisothiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted isothiazole derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 4-chloroisothiazole-5-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a potential antimicrobial agent.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the synthesis of agrochemicals and other industrial chemicals.
作用機序
The mechanism by which Methyl 4-chloroisothiazole-5-carboxylate exerts its effects involves interactions with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or antimicrobial effects.
類似化合物との比較
Similar Compounds
Thiazole: A heterocyclic compound with a similar ring structure but without the chlorine and carboxylate groups.
Isoxazole: Another five-membered heterocyclic compound with oxygen instead of sulfur.
Uniqueness
Methyl 4-chloroisothiazole-5-carboxylate is unique due to the presence of both chlorine and carboxylate groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications that similar compounds may not be suitable for.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique chemical structure allows it to undergo various reactions and interact with specific molecular targets, making it a valuable tool in chemistry, biology, medicine, and industry.
特性
分子式 |
C5H4ClNO2S |
|---|---|
分子量 |
177.61 g/mol |
IUPAC名 |
methyl 4-chloro-1,2-thiazole-5-carboxylate |
InChI |
InChI=1S/C5H4ClNO2S/c1-9-5(8)4-3(6)2-7-10-4/h2H,1H3 |
InChIキー |
QXYBORFXDKXEOC-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C=NS1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


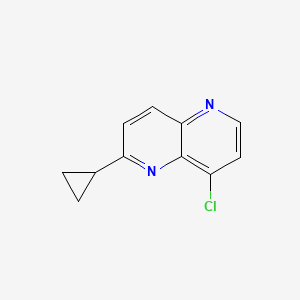


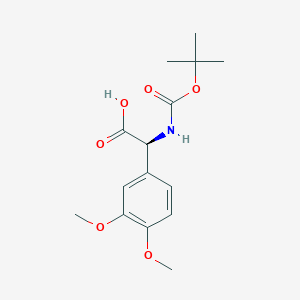

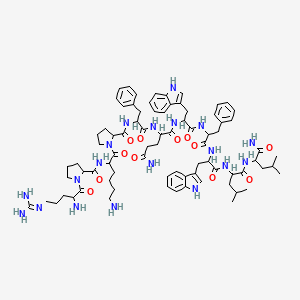
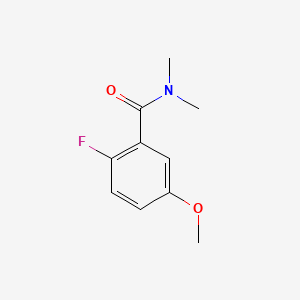

![4-[4-(2,4-Dimethoxyphenyl)piperazin-1-yl]quinolin-3-amine](/img/structure/B14017424.png)
